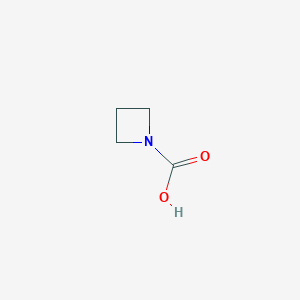
2-methoxy-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-7H-purine is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are essential components of nucleic acids, such as deoxyribonucleic acid and ribonucleic acid, and play a crucial role in various biological processes. The methoxy group at the 2-position of the purine ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-7H-purine typically involves the introduction of a methoxy group to the purine ring. One common method is the nucleophilic substitution reaction of 2-chloropurine with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-7H-purine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-7H-purine.
Reduction: Reduction of the purine ring can lead to the formation of dihydropurine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve reduction.
Substitution: Nucleophilic substitution reactions are carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent.
Major Products
Oxidation: 2-hydroxy-7H-purine
Reduction: Dihydropurine derivatives
Substitution: Various substituted purine derivatives, depending on the nucleophile used
Scientific Research Applications
2-methoxy-7H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-7H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can enhance the compound’s binding affinity and selectivity for these targets. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-7H-purine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-amino-7H-purine: Contains an amino group at the 2-position.
2-thio-7H-purine: Contains a thiol group at the 2-position.
Uniqueness
2-methoxy-7H-purine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. The methoxy group can influence the compound’s solubility, reactivity, and binding interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
37432-20-5 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-methoxy-7H-purine |
InChI |
InChI=1S/C6H6N4O/c1-11-6-7-2-4-5(10-6)9-3-8-4/h2-3H,1H3,(H,7,8,9,10) |
InChI Key |
HKCXKNGHGLCFHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=N1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)
![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)






![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)

